![molecular formula C25H28N2O4 B2798252 (3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 338750-14-4](/img/structure/B2798252.png)
(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality (3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
NMR-Spectra and Solution Structures : The study of piperazine-2,5-diones, including structural analysis through NMR spectroscopy, provides foundational knowledge for understanding the chemical behavior and synthesis of similar compounds. The research demonstrates the importance of repulsive interactions in predicting the conformation of substituted piperazine-2,5-diones, which is crucial for the synthesis and application of related derivatives (Elix et al., 1986).
Biological Applications
Antiproliferative and Differentiation Effects : Piperazine derivatives have been investigated for their antiproliferative effects and ability to induce erythroid differentiation in human chronic myelogenous leukemia cells. This highlights the potential of such compounds in therapeutic applications, particularly in cancer treatment (Saab et al., 2013).
Pharmacophore Development for Receptor Affinity
Fluorescent Ligands for Receptors : The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives that display high affinity for 5-HT1A receptors and possess good fluorescence properties suggests potential applications in visualizing receptor distributions in biological systems. Such compounds combine therapeutic relevance with tools for scientific research, particularly in the field of neurobiology (Lacivita et al., 2009).
Chemical Synthesis Innovations
Dieckmann Cyclization in Piperazine-2,5-Diones : The exploration of Dieckmann cyclization to form piperazine-2,5-diones provides valuable insights into synthetic routes for generating complex structures from simpler precursors. This methodological approach enhances the toolbox for chemists working on the synthesis of bioactive compounds and materials science applications (Aboussafy & Clive, 2012).
properties
IUPAC Name |
(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-17(28)26-16-23(29)27(15-19-6-10-20(11-7-19)25(2,3)4)22(24(26)30)14-18-8-12-21(31-5)13-9-18/h6-14H,15-16H2,1-5H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHITNPFUIYKQW-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)OC)/C1=O)CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)
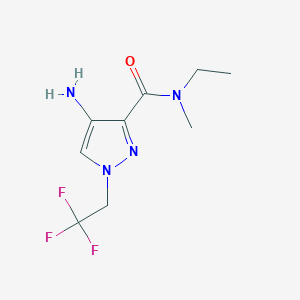
![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)
![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)
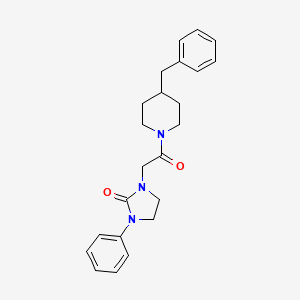
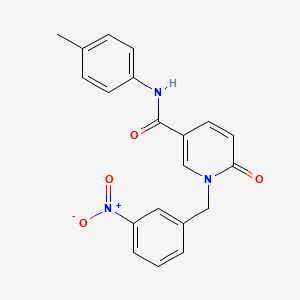
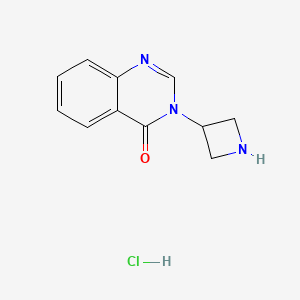
![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
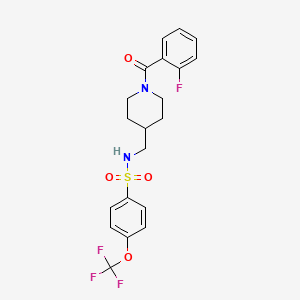

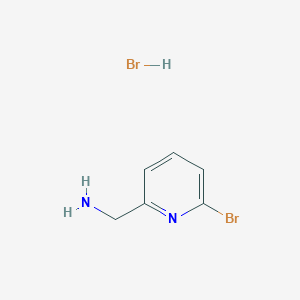
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)
